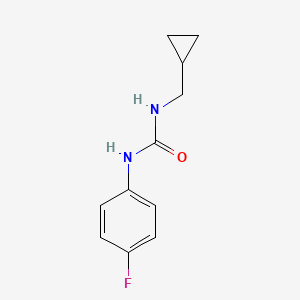
1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea, also known as CFTR inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR (cystic fibrosis transmembrane conductance regulator) is a protein that regulates the transport of chloride ions across cell membranes. CFTR inhibitors such as 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea have been shown to increase the activity of CFTR, which can potentially alleviate the symptoms of CF.
Mecanismo De Acción
1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea inhibitors such as 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea work by binding to the 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea protein and stabilizing its open state, which allows for the transport of chloride ions across cell membranes. This can potentially alleviate the symptoms of CF by increasing the activity of 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea.
Biochemical and Physiological Effects:
Studies have shown that 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea inhibitors such as 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea can increase the activity of 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea, which can potentially alleviate the symptoms of CF. In addition, 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea inhibitors have also been shown to have potential applications in other diseases such as polycystic kidney disease and secretory diarrhea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea in lab experiments include its well-established synthesis method and its potential therapeutic applications in CF and other diseases. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea include further studies on its mechanism of action and potential side effects, as well as its potential applications in other diseases. In addition, research on 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea inhibitors in general is ongoing, with the aim of developing more effective therapies for CF and other diseases.
Métodos De Síntesis
The synthesis of 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea involves the reaction of 4-fluoroaniline with cyclopropylcarbinol to form the corresponding amine, which is then reacted with isocyanate to yield the final product. The synthesis method has been well-established and is reproducible.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea has been extensively studied for its potential therapeutic applications in CF. 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea inhibitors have been shown to increase the activity of 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea, which can potentially alleviate the symptoms of CF. In addition, 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea inhibitors have also been studied for their potential applications in other diseases such as polycystic kidney disease and secretory diarrhea.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-9-3-5-10(6-4-9)14-11(15)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUARUBGOZZLQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7474891.png)





![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7474932.png)

![[5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7474935.png)
![N-cyclopropyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7474939.png)


![N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474955.png)
